5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

Description

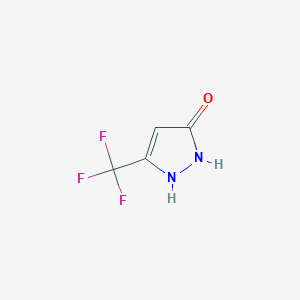

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUDXLOEZWUVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428122 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76480-99-4 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one CAS number 76480-99-4

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one (CAS 76480-99-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemistry.[1] The strategic incorporation of a trifluoromethyl (CF₃) group confers unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, making this scaffold highly valuable for the development of novel therapeutic agents and advanced agricultural products.[1][2] This guide provides an in-depth examination of the compound's properties, a detailed, field-proven synthesis protocol, robust characterization methodologies, and an exploration of its reactivity and applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of fluorinated heterocyclic compounds.

Core Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The fundamental identity of this compound is established by its structural and molecular data.

| Parameter | Value | Source |

| CAS Number | 76480-99-4 | [3] |

| Molecular Formula | C₄H₃F₃N₂O | [3] |

| Molecular Weight | 152.07 g/mol | [3] |

| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | [1] |

| Common Synonyms | 5-(Trifluoromethyl)-1H-pyrazol-3-ol | [4] |

Physicochemical Characteristics

The physical properties of the compound are critical for its handling, purification, and formulation.

| Property | Value | Source / Notes |

| Melting Point | 205-208 °C | [3] |

| Density (Predicted) | 1.496 ± 0.06 g/cm³ | [3] |

| Appearance | Typically an off-white to pale yellow solid. | Based on typical pyrazolone characteristics. |

Prototropic Tautomerism: A Critical Insight

Pyrazolones exhibit prototropic tautomerism, existing as an equilibrium of three forms: the OH-form (pyrazol-3-ol), the NH-form (pyrazol-3-one), and the CH-form (pyrazol-5-one).[5][6][7] For this compound, the equilibrium lies predominantly between the hydroxyl (OH) and ketone (NH) forms. The specific dominant tautomer is highly dependent on the physical state and solvent environment. X-ray crystal structure analyses of similar pyrazolones often reveal the hydroxyl tautomer, which is stabilized by intermolecular hydrogen bonding in the solid state.[5] In solution, the equilibrium can be influenced by solvent polarity.

Caption: Tautomeric equilibrium of the pyrazolone core.

Synthesis and Purification

The most direct and widely adopted synthesis of pyrazolones involves the condensation reaction between a β-ketoester and hydrazine.[8] For the title compound, this translates to the cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) with hydrazine hydrate.

Core Synthesis Pathway

The synthesis is a classic Paal-Knorr pyrazole synthesis variant, which is robust and high-yielding. The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, where successful execution yields the product with expected characteristics.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA, 1 eq.)[9]

-

Hydrazine hydrate (~64% solution, 1.1 eq.)

-

Ethanol (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.) in anhydrous ethanol (approx. 5-10 mL per gram of ETFAA).

-

Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.1 eq.) dropwise to the solution. The addition may be mildly exothermic. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting ketoester. Dropwise addition controls the initial reaction rate.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent intramolecular cyclization/dehydration steps.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

-

Drying: Dry the crude product under vacuum to yield an off-white solid.

Purification Protocol: Recrystallization

For compounds like trifluoromethylated pyrazoles that are solid and have high initial purity, recrystallization is a highly effective purification method.[11]

Procedure:

-

Solvent Selection: Choose a suitable solvent system. A common choice is an ethanol/water mixture. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.

-

Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry is standard practice.[12]

Expected Spectroscopic Data

The following table summarizes the expected signals for confirming the identity of this compound.

| Technique | Expected Signals / Observations |

| ¹H NMR | Signals for the pyrazole ring proton (CH) and exchangeable protons (NH/OH). The exact chemical shifts will depend on the deuterated solvent used (e.g., DMSO-d₆). |

| ¹³C NMR | Peaks corresponding to the carbonyl/enol carbon (C=O or C-OH), the CF₃-bearing carbon, and the methine carbon (CH) of the pyrazole ring. |

| ¹⁹F NMR | A singlet peak confirming the presence and chemical environment of the single CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide/ketone), and strong C-F stretching from the trifluoromethyl group. |

| HRMS | High-Resolution Mass Spectrometry should confirm the elemental composition by providing a highly accurate mass-to-charge ratio matching C₄H₃F₃N₂O. |

Integrated Characterization Workflow

The process from synthesis to final validation follows a logical sequence to ensure product integrity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 76480-99-4 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethyl 4,4,4-trifluoro-3-oxobutanoate [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one: A Core Scaffold for Modern Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and agrochemical development. We will delve into its fundamental molecular characteristics, explore robust synthetic protocols, and illuminate the strategic importance of its structural motifs—the pyrazole ring and the trifluoromethyl group. This document serves as a resource for scientists, offering both foundational knowledge and practical insights into the application of this versatile compound in the development of next-generation therapeutic agents and crop protection technologies.

Molecular Profile and Physicochemical Characteristics

This compound, which exists in tautomeric equilibrium with 5-(trifluoromethyl)-1H-pyrazol-3-ol, is a cornerstone intermediate in synthetic chemistry. Its identity is defined by a unique combination of a stable heterocyclic core and a highly electronegative functional group.

The presence of the trifluoromethyl (CF₃) group is a critical feature. This moiety is widely employed in medicinal chemistry as a bioisostere for other groups, offering distinct advantages. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. Furthermore, the CF₃ group is metabolically stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[1][2]

Table 1: Core Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | [1] |

| Synonym | 5-(trifluoromethyl)-1H-pyrazol-3-ol | [3] |

| Molecular Formula | C₄H₃F₃N₂O | [1][3] |

| Molecular Weight | 152.076 g/mol | [3] |

| Melting Point | 125-126 °C | [3] |

The Strategic Importance of a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The trifluoromethyl pyrazole core is a quintessential example of such a scaffold.[4]

-

The Pyrazole Ring: This five-membered nitrogen-containing heterocycle is a common feature in numerous pharmaceuticals.[4] Its ability to act as both a hydrogen bond donor and acceptor, engage in π-stacking interactions, and coordinate with metals makes it a versatile component for establishing strong and specific interactions with biological receptors.

-

The Trifluoromethyl Group: As previously mentioned, the CF₃ group enhances metabolic stability and binding affinity.[5] Its incorporation into the pyrazole scaffold creates a powerful combination, leading to derivatives with a broad spectrum of biological activities. This is evident in the commercial success of drugs like the COX-2 inhibitor Celecoxib and fungicides such as Penthiopyrad , which feature related trifluoromethyl pyrazole motifs.[1]

Synthesis and Mechanistic Considerations

The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, this typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine.

Experimental Protocol: Synthesis via Condensation-Cyclization

This protocol describes a general procedure for the synthesis of a pyrazolone ring system.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent such as glacial acetic acid or ethanol.[6]

-

Reagent Addition: Add phenylhydrazine (or a similar hydrazine derivative) dropwise to the stirred solution at room temperature.[6] An exothermic reaction may be observed.

-

Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux and maintain it for several hours (typically 2-3 hours) to ensure the completion of the cyclization.[6][7]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing with an aqueous solution of sodium bicarbonate and brine.[6] Further purification can be achieved through recrystallization from a solvent mixture like ethyl acetate/hexane to yield the final product as colorless crystals.[6]

Synthetic Workflow Diagram

Caption: Key derivatization routes from the core scaffold.

Applications in Research and Development

The utility of this scaffold is demonstrated by its application in creating high-value molecules for both pharmaceutical and agrochemical industries.

Table 2: Key Application Areas

| Application Area | Target/Mechanism of Action | Significance |

| Agrochemicals | Succinate Dehydrogenase (SDH) Inhibitors: The scaffold is integral to fungicides that disrupt the fungal respiratory chain. [1][] | Provides a basis for developing potent and selective fungicides for crop protection. |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition: The pyrazole core is found in selective COX-2 inhibitors used to treat inflammation and pain. [1] | Offers a proven framework for designing novel non-steroidal anti-inflammatory drugs (NSAIDs). |

| Oncology | VEGFR-2 Inhibition: Derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis. [9] | Serves as a starting point for anti-cancer agents that inhibit tumor blood vessel formation. |

| Antibacterial | General Antibacterial Activity: The unique electronic and structural properties contribute to its potential as a lead for new antibacterial agents. [1][10] | Addresses the ongoing need for new classes of antibiotics to combat resistant strains. |

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable foundation for innovation. The combination of the versatile pyrazole ring and the property-enhancing trifluoromethyl group makes it a privileged scaffold in modern chemical research. Its synthetic accessibility and the proven track record of its derivatives in producing potent bioactive molecules ensure its continued relevance for scientists and researchers dedicated to solving complex challenges in human health and agriculture.

References

-

Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

-

PubMed Central. (2024). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]

-

PubMed Central. (2009). 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. [Link]

- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Autechaux. (2024). Leveraging 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in Pharmaceutical Synthesis. [Link]

-

PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 9. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

Introduction: The Significance of the Trifluoromethyl Pyrazolone Scaffold

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

The this compound moiety is a cornerstone in modern medicinal and agricultural chemistry. Its prevalence stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable heterocyclic scaffold, focusing on the underlying chemical logic, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.

Primary Synthesis Pathway: Cyclocondensation of Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) with Hydrazine

The most direct and widely employed method for synthesizing the pyrazolone ring is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[2] For the target molecule, this involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine hydrate.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen atom of hydrazine initially attacks the more electrophilic ketone carbonyl of ETFAA. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, five-membered pyrazolone ring. The strongly electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl, facilitating the initial nucleophilic attack.[3]

Visualizing the Core Synthesis

Caption: Primary synthesis route via cyclocondensation.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for similar pyrazolone formations.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (5-10 mL per gram of ETFAA).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. The addition may be slightly exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78-85 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold water or a minimal amount of cold ethanol to remove any unreacted starting materials or byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield white crystals.[4] The melting point of the purified product is reported to be 125-126 °C.[5]

Key Consideration: Regioselectivity with Substituted Hydrazines

When a substituted hydrazine, such as methylhydrazine, is used, the reaction with an asymmetrical β-ketoester like ETFAA can lead to the formation of two constitutional isomers. This is a critical consideration in drug development, as different isomers can have vastly different biological activities.

The two potential products are:

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

-

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Patented industrial processes demonstrate that reaction conditions can be tuned to favor the desired isomer.[6][7] For example, adding methylhydrazine to ETFAA at elevated temperatures (e.g., 85-95 °C) has been shown to yield high selectivity for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[6]

Visualizing Isomer Formation

Caption: Regioselectivity challenge with substituted hydrazines.

Alternative and Advanced Synthetic Strategies

While cyclocondensation is the workhorse method, other advanced strategies offer access to diverse trifluoromethyl-pyrazole derivatives.

-

1,3-Dipolar Cycloaddition: This modern approach involves the reaction of a 1,3-dipole, such as 2,2,2-trifluorodiazoethane, with a suitable dipolarophile. This method can provide access to pyrazoles with different substitution patterns that may be difficult to achieve through classical condensation.[8]

-

Multi-Component Reactions (MCRs): One-pot, three-component syntheses have been developed to create highly substituted trifluoromethyl pyrazoles. For instance, sequential Sonogashira cross-coupling followed by cycloaddition can build complex pyrazolyl-triazole systems, demonstrating the modularity of modern synthetic methods.[9]

Data Summary: Reaction Parameters

The following table summarizes typical parameters for the primary cyclocondensation synthesis.

| Parameter | Value/Condition | Rationale & Notes | Source |

| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | A common and commercially available trifluoromethylated β-ketoester. | [10] |

| Co-reactant | Hydrazine Hydrate | The simplest hydrazine for producing an N-unsubstituted pyrazolone. | [3] |

| Solvent | Ethanol, Acetic Acid | Ethanol is a common choice due to its ability to dissolve reactants and its suitable boiling point for reflux. Acetic acid can also be used. | [3][6] |

| Temperature | Room Temp to Reflux (80-95 °C) | Higher temperatures are typically required to drive the dehydration and cyclization to completion. | [3][6] |

| Reaction Time | 2 - 6 hours | Dependent on temperature and scale. Progress should be monitored by TLC. | [6] |

| Yield | 49% - 87.5% | Yields can be high but are sensitive to reaction conditions and purification methods. | [6] |

Conclusion

The synthesis of this compound is most reliably achieved through the robust and scalable cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine. This foundational reaction provides a direct route to a molecular scaffold of high value in the development of pharmaceuticals and agrochemicals. For syntheses involving substituted hydrazines, a deep understanding of reaction parameters is critical to control the regiochemical outcome. As the demand for complex fluorinated heterocycles grows, alternative methods like 1,3-dipolar cycloadditions and multi-component reactions will continue to provide innovative solutions for accessing novel chemical space.

References

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing.

- 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. PMC - NIH.

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- 5-(trifluoromethyl)-1H-pyrazol-3-ol - Chemical Synthesis Database.

- Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Semantic Scholar.

- Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems.

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- Ethyl 4,4,4-trifluoroacetoacet

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform

Sources

- 1. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 8. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, Mass Spec) of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

An In-Depth Technical Guide to the Spectroscopic Profile of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of this compound, a fluorinated heterocyclic compound of interest in medicinal and materials chemistry. Due to the scarcity of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a comprehensive and predictive profile. Central to its characterization is the concept of tautomerism, which dictates its structural and, consequently, its spectral properties.

The Central Role of Tautomerism

This compound exists in a dynamic equilibrium between two principal tautomeric forms: the keto form (3-one ) and the enol form (3-ol ). The predominant form depends on the physical state (solid or solution) and the solvent's polarity and proticity. This equilibrium is the single most critical factor in interpreting its spectroscopic data, as signals may arise from one or both species.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the tautomeric state. The choice of deuterated solvent is critical; solvents like DMSO-d₆ are preferred for observing exchangeable N-H and O-H protons, whereas aprotic solvents like CDCl₃ may favor one tautomer.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a dedicated or multinuclear probe. Use CFCl₃ as an external or internal reference (0 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each tautomer.

| Expected Signal | Keto Form (3-one) | Enol Form (3-ol) | Interpretation |

| Ring CH/CH₂ | ~3.5 ppm (s, 2H) | ~6.1 ppm (s, 1H) | The upfield shift for the keto form reflects an aliphatic CH₂ group, while the downfield signal for the enol form is characteristic of a vinylic proton within an aromatic-like ring. A signal at 5.92 ppm was observed for the analogous proton in 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, supporting the enol form's chemical shift prediction. |

| N-H / O-H | ~11-13 ppm (br s, 2H) | ~12-14 ppm (br s, 1H) | These protons are acidic and exchangeable, resulting in broad signals. Their chemical shift is highly dependent on concentration and solvent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of the dominant tautomer.

| Expected Signal | Keto Form (3-one) | Enol Form (3-ol) | Interpretation |

| C3 (C=O / C-OH) | ~172 ppm | ~158 ppm | This is the most diagnostic signal. A peak in the carbonyl region (~172 ppm) confirms the keto tautomer, while a peak around ~158 ppm indicates the enolic C-O bond. |

| C4 (CH₂ / CH) | ~41 ppm | ~95 ppm | The chemical shift difference between the sp³-hybridized C4 in the keto form and the sp²-hybridized C4 in the enol form is substantial. |

| C5 (C-CF₃) | ~145 ppm (q) | ~138 ppm (q) | This carbon is coupled to the three fluorine atoms, appearing as a quartet with an expected ²J(C,F) coupling constant of approximately 35-40 Hz. |

| CF₃ | ~121 ppm (q) | ~121 ppm (q) | The trifluoromethyl carbon appears as a prominent quartet due to strong one-bond coupling to fluorine, with a ¹J(C,F) constant typically around 270 Hz. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.

| Expected Signal | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| -CF₃ | -60 to -65 | Singlet | A single peak is expected as all three fluorine atoms are chemically equivalent and not coupled to other nearby nuclei. The precise chemical shift provides insight into the electronic nature of the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups that differentiate the two tautomers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated | Interpretation |

| O-H Stretch | 3200 - 3600 (broad) | Enol (3-ol) | A broad, strong absorption in this region is a hallmark of the hydroxyl group involved in hydrogen bonding. |

| N-H Stretch | 3100 - 3300 (medium) | Both | This signal can overlap with the O-H stretch but is typically sharper. |

| C=O Stretch | 1700 - 1725 (strong, sharp) | Keto (3-one) | The presence of a strong, sharp peak in this region is definitive evidence for the carbonyl group of the keto form. A related indenopyrazole derivative shows a C=O stretch at 1708 cm⁻¹. |

| C=N / C=C Stretch | 1500 - 1650 (medium) | Enol (3-ol) | These absorptions are characteristic of the double bonds within the pyrazole ring of the enol tautomer. |

| C-F Stretch | 1100 - 1350 (strong, multiple bands) | Both | Strong, complex absorptions in this region confirm the presence of the C-F bonds of the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) can be used to induce fragmentation.

-

Analysis: Acquire the spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

Molecular Formula: C₄H₃F₃N₂O Molecular Weight: 152.02 g/mol

Expected Data:

-

High-Resolution MS (HRMS): [M+H]⁺ calculated for C₄H₄F₃N₂O⁺ is 153.0270, [M-H]⁻ calculated for C₄H₂F₃N₂O⁻ is 151.0125. Observing these ions within a 5 ppm mass accuracy window confirms the elemental composition.

-

Fragmentation: Under EI conditions, the molecule is expected to fragment through characteristic pathways.

Caption: A plausible EI fragmentation pathway for the title compound.

Conclusion

The spectroscopic characterization of this compound is fundamentally a study of its tautomeric equilibrium. A combined analytical approach is essential for a complete structural assignment. NMR spectroscopy, particularly ¹³C NMR, is the most definitive technique for distinguishing between the keto and enol forms by identifying either a carbonyl carbon or a hydroxyl-bearing sp² carbon. IR spectroscopy provides strong corroborating evidence through the detection of characteristic C=O or O-H stretching vibrations. Finally, high-resolution mass spectrometry confirms the elemental composition, solidifying the molecular identity. This guide provides the foundational data and interpretive logic required for researchers working with this versatile fluorinated building block.

References

- Note: As direct experimental data for the title compound is not widely published, this reference list includes sources for analogous compounds and general spectroscopic principles that inform the analysis presented in this guide.

An In-depth Technical Guide to the Physical Properties of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, a pivotal heterocyclic compound in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique electronic and steric characteristics that significantly influence its melting point and solubility, thereby affecting its application in drug design and synthesis. This document details the theoretical and experimental considerations for these properties, offering field-proven insights and robust protocols for their determination.

Introduction: The Significance of the Trifluoromethyl Group in Pyrazolone Scaffolds

This compound belongs to a class of compounds that have garnered substantial interest due to the profound impact of the trifluoromethyl (CF₃) group on the molecule's physicochemical profile. The high electronegativity of the fluorine atoms in the CF₃ group makes it a potent electron-withdrawing substituent. This electronic influence can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability, all of which are critical parameters in drug development.[1] Furthermore, the steric bulk of the trifluoromethyl group, comparable to an isopropyl group, can influence molecular conformation and provide a shield against enzymatic degradation.[2] Understanding the physical properties of this compound, such as its melting point and solubility, is fundamental for its effective utilization in synthesis, formulation, and biological screening.

Melting Point: A Key Indicator of Purity and Intermolecular Forces

The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and the strength of its crystal lattice energy. For this compound, the reported melting point is a sharp range, indicative of a high degree of purity.

| Physical Property | Value | Source |

| Melting Point | 125-126 °C | [3] |

The introduction of a trifluoromethyl group can influence the melting point through a combination of factors, including increased molecular weight and altered intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Expert Insights: Causality Behind Melting Point Characteristics

The relatively high melting point of this compound can be attributed to the strong intermolecular hydrogen bonding facilitated by the pyrazolone ring's N-H and C=O groups. The trifluoromethyl group, while not directly participating in hydrogen bonding, contributes to the overall molecular polarity and van der Waals forces, further stabilizing the crystal lattice. The sharp melting range is a hallmark of a well-ordered crystalline structure and is a primary criterion for assessing the purity of a synthesized batch.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of this compound is a standard procedure performed using a capillary melting point apparatus. This self-validating system ensures accuracy through careful observation and calibration.

Methodology:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is crucial as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase has melted into a clear liquid. This range is reported as the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Critical for Formulation and Bioavailability

Expert Insights: Predicting Solubility Behavior

The trifluoromethyl group is known to be highly lipophilic, which generally increases a molecule's solubility in non-polar, organic solvents.[1][2] Conversely, the pyrazolone core, with its capacity for hydrogen bonding, will favor interactions with polar protic and aprotic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol. Its aqueous solubility is likely to be limited due to the hydrophobic nature of the trifluoromethyl group.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound. This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.

Methodology:

-

System Preparation: An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn and diluted appropriately. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The physical properties of this compound, particularly its melting point and solubility, are dictated by the interplay of its pyrazolone core and the influential trifluoromethyl substituent. The well-defined melting point serves as a reliable indicator of its purity, while its anticipated solubility profile highlights its suitability for applications in various solvent systems encountered in drug discovery and development. The experimental protocols detailed herein provide robust methodologies for the accurate and reproducible determination of these critical parameters, ensuring the generation of high-quality data for research and development endeavors.

References

-

Chemical Synthesis Database. 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyrazolones

Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of trifluoromethyl-substituted pyrazolones, a class of heterocyclic compounds with a remarkable breadth of biological activities. We will explore the synergistic effect of the electron-withdrawing CF₃ group and the versatile pyrazolone core, which together enhance metabolic stability, binding affinity, and overall therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to these promising compounds. We will delve into their applications as anti-inflammatory, anticancer, and antimicrobial agents, supported by quantitative data, mechanistic diagrams, and validated methodologies.

The Pyrazolone Scaffold: A Privileged Structure Enhanced by Trifluoromethylation

The pyrazolone ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. Its prevalence stems from its synthetic accessibility and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with diverse biological targets.

The introduction of a trifluoromethyl (CF₃) group profoundly enhances the drug-like properties of the pyrazolone core. The CF₃ group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the compound's half-life.[1]

-

Enhance Binding Affinity: The CF₃ group can improve binding to target proteins by increasing lipophilicity, which facilitates membrane permeability, and by participating in favorable interactions within hydrophobic pockets of active sites.[1]

-

Modulate Acidity/Basicity: The inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization state and receptor interaction.

These combined features make trifluoromethyl-substituted pyrazolones a highly attractive class of molecules for targeting a wide array of diseases.

Key Biological Activities and Mechanisms of Action

Trifluoromethyl-substituted pyrazolones have demonstrated significant therapeutic potential across several key areas.

Anti-inflammatory and Analgesic Activity

Perhaps the most well-known application of pyrazolone derivatives is in the management of inflammation and pain.[2] The archetypal drug in this class is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that features a trifluoromethyl-substituted pyrazole core.[3]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs). While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4]

Trifluoromethyl-substituted pyrazolones achieve their anti-inflammatory effects by selectively inhibiting COX-2. The trifluoromethyl group often plays a crucial role by fitting into a specific hydrophobic side pocket of the COX-2 active site, an interaction that is less favorable in the narrower active site of COX-1, thus conferring selectivity.[5] This selective inhibition reduces the synthesis of inflammatory mediators, leading to decreased pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4]

Interestingly, studies on a trifluoromethyl analogue of Celecoxib (TFM-C), which has a 205-fold lower COX-2 inhibitory activity, have shown that it still exerts potent anti-inflammatory effects in models of neuroinflammation.[4] This suggests that some analogues operate through COX-2-independent pathways, potentially by modulating cytokine secretion or inducing the unfolded protein response, which can lead to apoptosis in stressed cells.[4]

Caption: Mechanism of COX-2 inhibition by CF₃-Pyrazolones.

Anticancer Activity

The antiproliferative properties of trifluoromethyl-substituted pyrazolones are a rapidly growing area of research.[6] Their anticancer effects are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.

Mechanisms of Action:

-

COX-2 Inhibition in Cancer: Overexpression of COX-2 is a hallmark of many cancers and is associated with tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, pyrazolone derivatives can suppress these pro-tumorigenic processes.[4]

-

Kinase Inhibition: Many pyrazolone derivatives have been shown to inhibit various protein kinases that are critical for cancer cell proliferation and survival.

-

Induction of Apoptosis: Some compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through COX-2-independent mechanisms, such as inducing endoplasmic reticulum (ER) stress, which, if persistent, activates a pro-apoptotic program.[4]

One study synthesized a series of 1,3-diarylpyrazolones and evaluated their activity against non-small cell lung cancer lines.[7] Compound P7 (structure shown in the table below) exhibited high antiproliferative activity while being significantly less cytotoxic to non-cancerous cells.[7]

| Compound ID | Structure | A549 IC₅₀ (µM) | NCI-H522 IC₅₀ (µM) | Non-Cancerous Cell Cytotoxicity |

| P7 | 1-(4-bromophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | 1.5 | 2.1 | 10-fold less cytotoxic |

| P11 | 2-phenyl-5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one | >50 | >50 | Low |

Data synthesized from literature.[7]

Antimicrobial Activity

Trifluoromethyl-substituted pyrazoles have emerged as potent agents against a range of pathogens, particularly drug-resistant Gram-positive bacteria.[8][9]

Mechanism of Action: The exact mechanism is often broad, suggesting targets that have a global effect on bacterial cell function rather than inhibiting a single pathway.[9] These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10]

Key findings from antimicrobial studies include:

-

Potency against Gram-Positives: Many derivatives show potent activity against Gram-positive strains but are inactive against Gram-negative bacteria.[8]

-

Biofilm Eradication: Potent compounds not only inhibit bacterial growth but can also prevent the formation of and eradicate pre-formed biofilms, which are notoriously difficult to treat.[9]

-

Low Toxicity: Effective compounds often exhibit low toxicity to human cells, resulting in a high selectivity index.[9][10]

In one study, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized. Compound 25 , with bromo and trifluoromethyl substitutions, was the most potent, inhibiting some S. aureus strains with a Minimum Inhibitory Concentration (MIC) of just 0.78 µg/mL.[8]

| Compound ID | Key Substituents | S. aureus MIC (µg/mL) | E. faecium MIC (µg/mL) |

| 13 | Trifluoromethyl | 3.12 | - |

| 18 | Dichloro | Potent | - |

| 25 | Bromo, Trifluoromethyl | 0.78 | 0.78 |

Data from a study on N-(trifluoromethyl)phenyl substituted pyrazoles.[8]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of pyrazolone derivatives. Key structural positions on the pyrazole ring (N1, C3, C4, and C5) are targets for modification.

-

N1-Substitution: The substituent at the N1 position is crucial for activity. For anti-inflammatory COX-2 inhibitors like Celecoxib, a para-sulfamoylphenyl group at N1 is a key pharmacophore for binding.[3] In antimicrobial agents, various substituted phenyl rings at this position can dramatically influence potency.[8][11]

-

C3 and C5-Substitutions: The nature and position of the aryl groups and the trifluoromethyl group at C3 and C5 are critical determinants of selectivity and potency. For cannabinoid receptor antagonists, for example, a para-substituted phenyl ring at C5 was found to be a requirement for high affinity.[12][13] For anti-inflammatory activity, 3-trifluoromethylpyrazoles were found to be more effective than the isomeric 5-trifluoromethylpyrazoles.[5]

-

C4-Substitution: The C4 position is often unsubstituted in COX inhibitors. However, in other applications, such as molluscicidal agents, introducing electrophilic centers at C4 can significantly enhance potency.[14]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, detailed experimental protocols are essential.

Synthesis of a Representative Trifluoromethyl-Substituted Pyrazolone

The classical Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine, is a common and reliable method.[7] Here, we detail a protocol for the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, a common precursor.

Objective: To synthesize a core trifluoromethyl-pyrazolone scaffold.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

-

Phenylhydrazine (1.0 equiv)

-

Glacial Acetic Acid (solvent)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) in glacial acetic acid (20 mL).

-

Reagent Addition: Add phenylhydrazine (1.0 equiv) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Once the addition is complete, attach the reflux condenser and heat the mixture to reflux (approx. 118°C). Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrazolone as a crystalline solid.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of a CF₃-Pyrazolone.

In Vitro Assay: Fluorometric COX-2 Inhibitor Screening

This protocol describes a high-throughput method to screen for COX-2 inhibition based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[15]

Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Assay Genie or BPS Bioscience)[15][16]

-

Human Recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)[16]

-

Arachidonic Acid (substrate)

-

Test compound (dissolved in DMSO)

-

Celecoxib or Valdecoxib (positive control inhibitor)[16]

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and the positive control (e.g., Celecoxib) in COX Assay Buffer at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Enzyme Dilution: Dilute the human recombinant COX-2 enzyme to the working concentration specified by the kit manufacturer using cold COX Assay Buffer.[16]

-

Plate Setup: To a 96-well black microplate, add reagents in duplicate for each condition:

-

"Test Inhibitor" wells: 10 µL of diluted test compound + 70 µL Assay Buffer.

-

"Positive Control" wells: 10 µL of diluted Celecoxib + 70 µL Assay Buffer.

-

"100% Activity" wells: 10 µL of Diluent Solution (Assay Buffer + DMSO) + 70 µL Assay Buffer.

-

"Negative Control" wells: 80 µL of Assay Buffer (no enzyme).

-

-

Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme to all wells except the "Negative Control" wells.

-

Probe Addition: Add 10 µL of the diluted COX Probe to all wells.

-

Initiate Reaction: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically at 37°C for 10-15 minutes (Ex/Em = 535/587 nm).

-

Data Analysis: Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition for each concentration of the test compound relative to the "100% Activity" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Challenges and Future Perspectives

While trifluoromethyl-substituted pyrazolones hold immense promise, challenges remain. Achieving isoform or target selectivity is paramount to minimizing off-target effects. Future research should focus on:

-

Novel Scaffolds: Exploring new pyrazolone-based scaffolds and derivatizations to identify compounds with novel mechanisms of action.

-

Selectivity Profiling: Conducting extensive profiling against a broad range of targets to ensure selectivity and identify potential polypharmacological applications.

-

In Vivo Efficacy and Safety: Moving promising in vitro hits into robust preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Agrochemical Applications: Expanding the investigation of these compounds for use as fungicides and molluscicides, leveraging their demonstrated potency.[14][17]

Conclusion

The trifluoromethyl-substituted pyrazolone scaffold is a validated and highly versatile platform for the development of potent and selective therapeutic agents. The unique electronic properties of the trifluoromethyl group, combined with the proven pharmacological utility of the pyrazolone core, have given rise to a class of molecules with significant anti-inflammatory, anticancer, and antimicrobial activities. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, is poised to deliver the next generation of innovative medicines.

References

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflamm

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Deriv

- Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science.

- Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity rel

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation.

- Celecoxib.

- Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds.

- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflamm

- Some anticancer compounds with pyrazole and trifluoromethylphenyl rings.

- COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.

- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central.

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academicstrive.com [academicstrive.com]

- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. mdpi.com [mdpi.com]

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Therapeutic Applications of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the diverse therapeutic applications of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental structure-activity relationships of the pyrazole core and examine its role in the development of agents targeting inflammation, cancer, microbial infections, and central nervous system disorders. This guide will synthesize field-proven insights with technical accuracy, elucidating the causal relationships behind experimental designs and therapeutic outcomes. Detailed protocols, mechanistic pathways, and a comprehensive library of references are provided to support further research and development in this dynamic field.

The Pyrazole Scaffold: A Foundation for Therapeutic Diversity

The versatility of the pyrazole ring is central to its success in medicinal chemistry. The two nitrogen atoms within the five-membered ring create a unique electronic environment, allowing for a variety of intermolecular interactions with biological targets.[1][2] Furthermore, the pyrazole ring is amenable to substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This structural adaptability has led to the development of a wide array of bioactive molecules.[4]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of pyrazole derivatives is intrinsically linked to the nature and position of substituents on the pyrazole core. For instance, in the realm of anti-inflammatory agents, the presence of specific aryl groups at the 1 and 5 positions can confer selectivity for cyclooxygenase-2 (COX-2) over COX-1, as exemplified by the blockbuster drug Celecoxib.[5] In anticancer applications, substitutions that enhance interactions with kinase domains are a key focus of development.[3][6] The ability to modulate the electronic and steric properties of the pyrazole scaffold through synthetic chemistry is a powerful tool for optimizing drug candidates.[7]

Anti-Inflammatory Applications: Targeting the Arachidonic Acid Pathway

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[8] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[9][10]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-based drugs are attributed to their selective inhibition of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[11] This selectivity spares the constitutive COX-1 enzyme, which plays a protective role in the gastrointestinal tract and platelets, thereby reducing the risk of common side effects associated with non-selective NSAIDs.[5]

A prominent example is Celecoxib , a diaryl-substituted pyrazole that selectively binds to and inhibits COX-2.[5] The sulfonamide moiety of Celecoxib is crucial for its selective binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.

Signaling Pathway: Celecoxib's Inhibition of the Prostaglandin Synthesis Pathway

Caption: Mechanism of Celecoxib's anti-inflammatory action.

Anticancer Therapeutics: A Multi-Targeted Approach

The development of pyrazole derivatives as anticancer agents is a rapidly evolving field, with numerous compounds demonstrating efficacy against a variety of cancer cell lines.[3][12][13] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer.[6][14]

Targeting Kinase Signaling Cascades

Many pyrazole-based anticancer drugs function as kinase inhibitors.[9] Kinases are crucial regulators of cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been designed to target a range of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are involved in tumor growth and angiogenesis.[3]

-

Non-Receptor Tyrosine Kinases: Including BCR-ABL, a key driver in chronic myeloid leukemia.[6]

-

Cyclin-Dependent Kinases (CDKs): Which regulate the cell cycle.[3]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][12] These effects are often mediated through complex interactions with various cellular targets, leading to the activation of apoptotic pathways and the halting of cell division.

Table 1: Examples of Pyrazole Derivatives in Anticancer Research

| Compound Class | Target(s) | Reported Activity | Reference(s) |

| Pyrazole Benzothiazole Hybrids | Multiple Kinases | Potent activity against various cancer cell lines (IC50 values 3.17-6.77 µM) | [3] |

| Indole-Pyrazole Derivatives | CDK2 | Potent cancer inhibition (IC50 < 23.7 µM) and significant CDK2 inhibition | [3] |

| Pyrazole-Oxindole Conjugates | Tubulin Polymerization | Significant inhibition of tubulin assembly | [6] |

| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | Potent dual inhibition (IC50 = 0.09 and 0.23 µM) | [3] |

Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[8][15][16]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of pyrazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15][16] The precise mechanisms of action are varied and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The incorporation of other heterocyclic moieties, such as thiazole, can enhance the antimicrobial potency of pyrazole compounds.[15]

Antiviral Potential

Recent research has highlighted the potential of pyrazole derivatives as antiviral agents, with activity reported against a range of viruses.[17][18] For example, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising inhibitory activity against several coronaviruses, including SARS-CoV-2.[17]

Central Nervous System (CNS) Applications

The ability of pyrazole derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of CNS disorders.[19] Their applications in this area are diverse, ranging from the management of neurodegenerative diseases to the treatment of psychiatric conditions.

Neurodegenerative Disorders

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, pyrazole derivatives are being investigated for their neuroprotective effects.[19] Some compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of these conditions. Preclinical studies have also suggested that certain pyrazole derivatives can reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress.

Psychiatric and Neurological Disorders

Pyrazole derivatives have also been explored for their potential in treating psychiatric and neurological disorders. For instance, CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in synaptic plasticity and neuronal excitability, making it a target for conditions like schizophrenia and depression. Preclinical studies have shown that CDPPB can improve cognitive deficits and has antipsychotic-like effects.

Another notable example is Rimonabant , a selective cannabinoid CB1 receptor antagonist. Although withdrawn from the market due to psychiatric side effects, its development highlighted the potential of targeting the endocannabinoid system with pyrazole-based compounds for conditions like obesity and related metabolic disorders.

Experimental Workflow: Synthesis of a Bioactive Pyrazole Derivative

Caption: A generalized workflow for the synthesis and evaluation of pyrazole derivatives.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a substituted hydrazine with a 1,3-diketone.

Materials:

-

Substituted hydrazine hydrochloride (1.0 eq)

-

1,3-Diketone (1.0 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 1,3-diketone (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1,3,5-trisubstituted pyrazole derivative.

-

Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Self-Validation: The purity of the final compound can be validated by sharp melting point determination and the absence of impurity peaks in the NMR spectra. The structural confirmation through multiple spectroscopic techniques ensures the identity of the synthesized molecule.

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally established its significance in the landscape of drug discovery and development. Its presence in a multitude of approved drugs and clinical candidates across a wide range of therapeutic areas is a testament to its versatility and favorable pharmacological properties.[1][9] The ongoing research into novel pyrazole derivatives continues to uncover new therapeutic opportunities and refine our understanding of their structure-activity relationships.

Future directions in pyrazole research will likely focus on the development of highly selective and potent inhibitors for novel biological targets, the design of multi-target ligands for complex diseases, and the application of innovative synthetic methodologies to access novel chemical space. The continued exploration of this privileged scaffold holds immense promise for the discovery of the next generation of therapeutic agents to address unmet medical needs.

References

-

Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides. Journal of Agricultural and Food Chemistry. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]

-

Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. PubMed. [Link]

-

Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. PNAS. [Link]

-

Fipronil Technical Fact Sheet. National Pesticide Information Center. [Link]

-

Synthesis of phenyl pyrazole inner salts of fipronil derivatives. ResearchGate. [Link]

-

Tolfenpyrad 319. JMPR 2005. [Link]

-

Evaluation Report TOLFENPYRAD. Food Safety Commission of Japan. [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Tolfenpyrad | C21H22ClN3O2. PubChem - NIH. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Comprehensive Overview of Tolfenpyrad: An Effective Insecticide and Acaricide. YouTube. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Semantic Scholar. [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science Publisher. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central. [Link]

-

The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells. PMC - PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. PubMed. [Link]

-

Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration. PubMed. [Link]

-